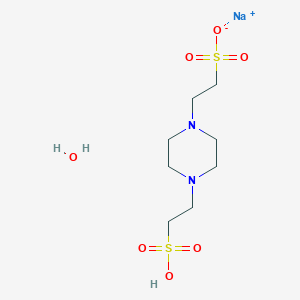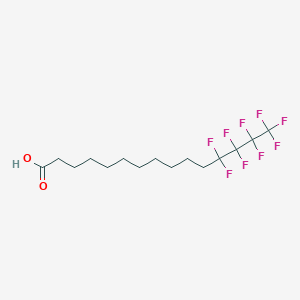
11-(Nonafluorobutyl)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Nonafluorobutyl)undecanoic acid is a synthetic organic compound characterized by the presence of a nonafluorobutyl group attached to an undecanoic acid backbone. This compound is part of the perfluoroalkyl carboxylic acids family, known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Nonafluorobutyl)undecanoic acid typically involves the reaction of undecanoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 11-(Nonafluorobutyl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Nonafluorobutylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-(Nonafluorobutyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials that require high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 11-(Nonafluorobutyl)undecanoic acid involves its interaction with various molecular targets. The nonafluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the stability and function of these molecules, making the compound useful in various applications, including drug delivery and material science.
Comparación Con Compuestos Similares
Undecanoic Acid: A simpler analog without the nonafluorobutyl group, used in antifungal treatments.
Perfluorooctanoic Acid (PFOA): Another perfluorinated carboxylic acid with similar properties but different applications.
Uniqueness: 11-(Nonafluorobutyl)undecanoic acid is unique due to the presence of the nonafluorobutyl group, which imparts enhanced thermal stability and resistance to degradation compared to its non-fluorinated analogs. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
1652-66-0 |
|---|---|
Fórmula molecular |
C15H21F9O2 |
Peso molecular |
404.31 g/mol |
Nombre IUPAC |
12,12,13,13,14,14,15,15,15-nonafluoropentadecanoic acid |
InChI |
InChI=1S/C15H21F9O2/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
Clave InChI |
AAXRUIWADFCFQA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
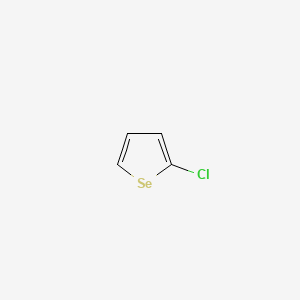
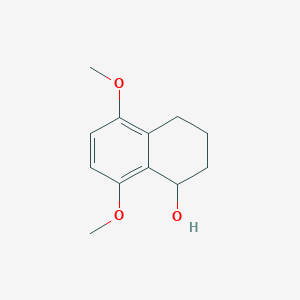
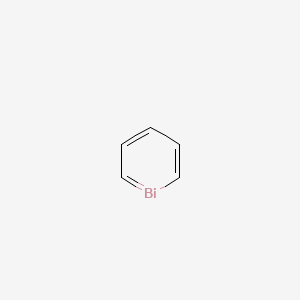
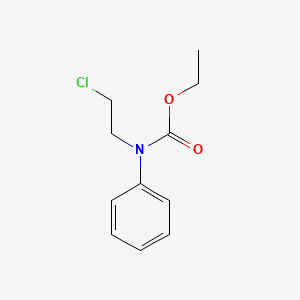
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
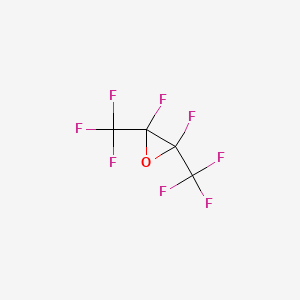
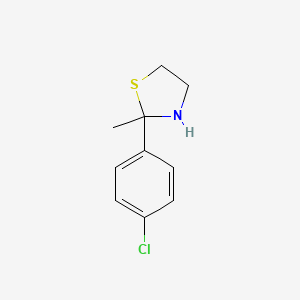
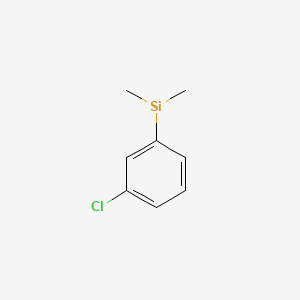
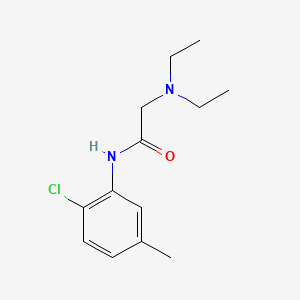
![Benzo[f]quinazoline](/img/structure/B14752245.png)
